molecular formula C8H5F3N4O2 B2447240 [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid CAS No. 1160245-89-5

[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid

Cat. No.: B2447240
CAS No.: 1160245-89-5
M. Wt: 246.149
InChI Key: XUAWXLBZHCBDQA-UHFFFAOYSA-N
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Description

[7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid: is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyrimidine ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes like JAK1 and JAK2 . This inhibition can lead to changes in the signaling pathways regulated by these enzymes, potentially altering cellular functions.

Biochemical Pathways

For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .

Result of Action

Similar compounds have been found to have various biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or chemical resistance.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing new drugs.

    Biological Probes: It can be used as a probe to investigate biological pathways and interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.

    Diagnostics: It can be used in diagnostic assays to detect or quantify specific biomolecules.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) or as an intermediate in the production of complex molecules.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid lies in its specific combination of the triazolopyrimidine core, trifluoromethyl group, and acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c9-8(10,11)4-1-2-12-7-13-5(3-6(16)17)14-15(4)7/h1-2H,3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAWXLBZHCBDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)CC(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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